molecular formula C25H21NO4 B2913081 N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-35-5

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2913081
CAS No.: 325802-35-5
M. Wt: 399.446
InChI Key: WVNGPWJRHWZRJM-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid compound designed for multi-target directed ligand (MTDL) research, particularly in the field of neurodegenerative diseases such as Alzheimer's disease (AD) . Its structure strategically incorporates a 6-methoxy-coumarin (2-oxo-2H-chromene) core linked to an N,N-dibenzylamine fragment, two privileged scaffolds known for their distinct biological activities . The 6-methoxy-coumarin moiety is associated with a range of pharmacological properties, including potential inhibitory activity against key enzymes involved in neurodegeneration. Research on similar 3-carboxamide-coumarin derivatives has shown promise as potent and selective inhibitors of human Monoamine Oxidase B (hMAO-B), an enzyme whose activity is increased in the brains of Alzheimer's and Parkinson's patients and is a source of oxidative stress . The methoxy substitution at the 6-position is a common modification explored to fine-tune the compound's electronic properties, binding affinity, and selectivity for these enzymatic targets. The N,N-dibenzyl(N-methyl)amine (DBMA) fragment is designed to interact with the catalytic anionic site of acetylcholinesterase (AChE) . By combining these two pharmacophores, this hybrid molecule is intended to simultaneously address multiple pathological pathways of complex diseases. This MTDL strategy represents an advanced approach to discover therapeutics that may synergistically inhibit AChE to enhance cholinergic transmission, block MAO-B to reduce oxidative stress, and potentially modulate other targets like β-secretase (BACE-1) and sigma receptors (σ1R) to combat protein aggregation and promote neuroprotection . This compound is intended for research use by qualified scientists to investigate its full pharmacological profile and potential as a lead structure in neuroscience drug discovery.

Properties

IUPAC Name

N,N-dibenzyl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-29-21-12-13-23-20(14-21)15-22(25(28)30-23)24(27)26(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNGPWJRHWZRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The dibenzylamine moiety can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxamide.

    Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of various N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • The 6-methoxy group is a common feature in many analogs (e.g., 36b, ; compound ), suggesting its role in stabilizing the chromene core or modulating electron density for bioactivity.
  • Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity but reduce solubility compared to the methoxy group.

Sulfonamide and heterocyclic moieties (e.g., thiadiazole in , benzothiazole in ) introduce hydrogen-bonding capabilities, which could enhance target affinity in enzymatic systems.

Physicochemical Properties

  • Molecular Weight : The target compound (~457.5 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability compared to smaller analogs (e.g., 36b at 339.31 g/mol) .

Biological Activity

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • Molecular Formula : C24H23N1O3
  • IUPAC Name : this compound

The synthesis typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : The compound is noted for its potential to inhibit specific enzymes, which may modulate various biochemical pathways.
  • Anticancer Activity : Preliminary studies suggest it may exhibit anticancer properties, although detailed mechanisms are still under investigation.
  • Anti-inflammatory Effects : It has been studied for its ability to reduce inflammation through enzyme inhibition related to inflammatory processes.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity against various pathogens.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
    Inhibition of EnzymesReduced Inflammatory Response\text{Inhibition of Enzymes}\rightarrow \text{Reduced Inflammatory Response}

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit enzymes such as lipoxygenase, which is involved in the inflammatory response. This inhibition could potentially lead to therapeutic applications in treating conditions characterized by excessive inflammation.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells. The exact pathways involved are still being elucidated, but the compound's ability to affect cell cycle regulation is a promising area for further research.

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against common bacterial strains. Results indicated significant inhibitory effects, suggesting its utility as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
N,N-Dibenzyl-8-methoxy-2-oxo-2H-chromeneStructureAnticancer, Anti-inflammatory
N,N-Dibenzyl-N-methylamine hybridsStructureNeuroprotective, Multi-target activity

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